tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane
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Overview
Description
tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 2-methylpent-1-en-3-yloxy group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-methylpent-1-en-3-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
tert-Butyl(dimethyl)silyl chloride+2-methylpent-1-en-3-ol→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the tert-butyl or methyl groups.
Scientific Research Applications
tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its role in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane involves its ability to form stable bonds with various functional groups. The silicon atom can act as a Lewis acid, facilitating reactions with nucleophiles. The tert-butyl and methyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethyl(2-propynyloxy)silane
- tert-Butyl(dimethyl)[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane
Uniqueness
tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the 2-methylpent-1-en-3-yloxy group provides additional functionalization options, making it versatile for various applications.
Properties
CAS No. |
72726-53-5 |
---|---|
Molecular Formula |
C12H26OSi |
Molecular Weight |
214.42 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(2-methylpent-1-en-3-yloxy)silane |
InChI |
InChI=1S/C12H26OSi/c1-9-11(10(2)3)13-14(7,8)12(4,5)6/h11H,2,9H2,1,3-8H3 |
InChI Key |
VZQJEDLPTSDGJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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